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molecular formula C12H16N2 B8508964 1-Ethyl-2-(methylaminomethyl)-1H-indole

1-Ethyl-2-(methylaminomethyl)-1H-indole

Cat. No. B8508964
M. Wt: 188.27 g/mol
InChI Key: MCBUWLDGFNWMHJ-UHFFFAOYSA-N
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Patent
US07557125B2

Procedure details

2-[N-(Benzyloxycarbonyl)-N-methylaminomethyl]-1-ethyl-1H-indole (1.30 g, 4.0 mmole) was added to a suspension of Pearlman's catalyst (about 0.30 g) in MeOH at RT in a Parr flask. The reaction was placed under 50 p.s.i. of H2 and shaken for 8 hr. The mixture was filtered through celite® and the filter pad was washed with MeOH. The filtrate was concentrated to afford the title compound (0.75 g, 100%) as a light yellow solid: MS (ES) ) m/e 189 (M+H)+.
Name
2-[N-(Benzyloxycarbonyl)-N-methylaminomethyl]-1-ethyl-1H-indole
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C(O[C:9]([N:11]([CH2:13][C:14]1[N:15]([CH2:23][CH3:24])[C:16]2[C:21]([CH:22]=1)=[CH:20][CH:19]=[CH:18][CH:17]=2)C)=O)C1C=CC=CC=1>[OH-].[OH-].[Pd+2].CO>[CH2:23]([N:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:22]=[C:14]1[CH2:13][NH:11][CH3:9])[CH3:24] |f:1.2.3|

Inputs

Step One
Name
2-[N-(Benzyloxycarbonyl)-N-methylaminomethyl]-1-ethyl-1H-indole
Quantity
1.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N(C)CC=1N(C2=CC=CC=C2C1)CC
Name
Quantity
0.3 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
of H2 and shaken for 8 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite®
WASH
Type
WASH
Details
the filter pad was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)N1C(=CC2=CC=CC=C12)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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